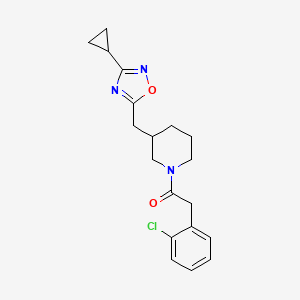
2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula C18H20ClN3O2 and a molecular weight of 345.83 g/mol, is a significant research compound noted for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data from various studies.
Chemical Structure
The compound features a piperidine moiety linked to a 1,2,4-oxadiazole ring and a chlorophenyl group. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Potential : Inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Significant activity against enzymes such as acetylcholinesterase and urease.
Antimicrobial Activity
A study highlighted the antibacterial properties of oxadiazole derivatives. The synthesized compounds showed moderate to strong activity against bacteria like Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. The most active compounds had IC50 values indicating effective inhibition of bacterial growth .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .
Enzyme Inhibition
The compound has demonstrated notable activity as an enzyme inhibitor. In particular:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibitory activity, which is relevant for treating conditions like Alzheimer's disease.
- Urease Inhibition : The oxadiazole derivatives were also effective in inhibiting urease, an enzyme linked to the pathogenesis of certain bacterial infections .
Case Studies
- Antibacterial Screening : A series of piperidine derivatives were tested for antibacterial activity against several pathogens. The results indicated that compounds containing the oxadiazole moiety exhibited superior activity compared to their counterparts without this functional group .
- Molecular Docking Studies : Research involving molecular docking has elucidated the binding interactions between these compounds and target proteins, providing insights into their mechanism of action against cancer cells .
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSRQGQYLUTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













